Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate chemical properties
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate chemical properties
An In-depth Technical Guide to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Introduction: A Versatile Building Block in Modern Chemistry
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a bifunctional organic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a strained cyclopropane ring, a primary alcohol (hydroxymethyl group), and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable and versatile chiral building block. The presence of these distinct functional groups in a compact, stereochemically defined scaffold allows for sequential and regioselective modifications, enabling the construction of complex molecular targets.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of this compound, underpinned by field-proven insights and authoritative references. The deliberate separation of the nucleophilic hydroxyl group and the protected amine across the rigid cyclopropane backbone offers unique conformational constraints that are highly sought after in the design of novel therapeutic agents and other advanced materials.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
Identifiers and Structural Information
The compound is cataloged under multiple identifiers, with some ambiguity in CAS numbers across suppliers, likely distinguishing between racemic and specific enantiomeric forms. The (1R,2R) enantiomer is commonly specified.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [1][2] |
| CAS Number | 170299-53-3; 177472-54-7 | [1][3] |
| Molecular Formula | C₉H₁₇NO₃ | [1][3] |
| Molecular Weight | 187.24 g/mol | [1][3] |
| InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | [3] |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO | [2] |
Physicochemical Data
The physical state and solubility are critical for designing reaction conditions and formulation strategies.
| Property | Description | Source |
| Appearance | Light yellow thick paste to solid. The cis-isomer is noted as a white solid. | [1][4] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | [3] |
| Stability | Generally stable under standard laboratory conditions but is sensitive to moisture. | [3] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment. | [1][4] |
Reactivity and Synthetic Utility
The synthetic value of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate stems from the orthogonal reactivity of its functional groups. The Boc-carbamate is a stable amine protecting group that can be removed under acidic conditions, while the primary alcohol is amenable to a wide range of transformations.
Key Chemical Reactions
The compound's reactivity is dominated by its two primary functional groups:
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Reactions of the Hydroxymethyl Group : The primary alcohol can act as a nucleophile or be oxidized. Common transformations include:
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Oxidation : Conversion to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, Swern, or TEMPO-based oxidations).
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Esterification/Etherification : Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers.
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Nucleophilic Substitution : Conversion to a leaving group (e.g., tosylate, mesylate) to facilitate substitution with various nucleophiles.
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Reactions of the Carbamate Group : The Boc group is a robust protecting group for the amine functionality.
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Deprotection : It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to reveal the free primary amine. This orthogonality is crucial, as it allows for the modification of the hydroxyl group while the amine remains protected.
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Hydrolysis : Under harsh aqueous acidic or basic conditions, the carbamate can undergo hydrolysis.[3]
The diagram below illustrates the primary reaction pathways available for this molecule.
Caption: Primary reaction pathways for tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate.
Synthesis Overview
The synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate typically involves the reaction of a suitable cyclopropyl alcohol derivative with a source of the Boc-protected amine.[3] Methodologies may vary, but a common approach involves the formation of the carbamate linkage using coupling agents or by reacting with tert-butyl carbamate under conditions that favor N-alkylation.[3] The stereochemistry is established from the starting cyclopropyl precursor.
A generalized workflow for its synthesis is outlined below.
Caption: Generalized workflow for the synthesis of the target carbamate.
Applications in Research and Drug Development
The unique structural and chemical properties of this compound make it a valuable intermediate in several areas of chemical science.
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Pharmaceutical Development : It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] The rigid cyclopropyl scaffold helps to lock the pharmacophore in a specific conformation, which can enhance binding affinity and selectivity for biological targets. The ability to independently modify the amine and alcohol functionalities allows for the systematic exploration of structure-activity relationships (SAR).
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Organic Synthesis : Beyond pharmaceuticals, it serves as a versatile building block for creating complex organic molecules.[3] The chiral nature of the compound makes it suitable for asymmetric synthesis.
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Biochemical Research : Researchers utilize this compound and its derivatives in studies related to enzyme inhibition and protein interactions to better understand biological processes and disease mechanisms.[1][2]
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Agricultural Chemistry : The carbamate structure is a common motif in agrochemicals. This compound can be used as a starting material for developing new pesticides and herbicides with potentially improved efficacy and environmental profiles.[1][4]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a comprehensive toxicological profile is not widely published, data from related carbamate derivatives suggest caution is warranted.[3]
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General Handling : Use in a well-ventilated area or a chemical fume hood.[5]
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Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6]
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Hazards : May cause skin, eye, and respiratory irritation.[3][5] Avoid breathing dust, fumes, or vapors.
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
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Skin : Wash with plenty of soap and water. Remove contaminated clothing.[5]
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Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support.[5]
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Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]
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Users are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a high-value chemical intermediate whose utility is rooted in its unique combination of a stereodefined, rigid cyclopropane core and orthogonally reactive functional groups. Its established role in pharmaceutical development, particularly for creating conformationally constrained molecules, highlights its importance. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this versatile building block into their synthetic and drug discovery programs, paving the way for future innovations.
References
- Evo-Techa. (n.d.). Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (EVT-1512994).
- Chem-Impex. (n.d.). tert-Butyl trans-(2-hydroxymethyl)cyclopropylcarbamate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733206, tert-butyl N-(2-hydroxyethyl)carbamate.
- J&K Scientific. (n.d.). Tert-Butyl Trans-(2-Hydroxymethyl)Cyclopropylcarbamate.
- Chem-Impex. (n.d.). tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121309332, Tert-butyl trans-(2-methylcyclopropyl)carbamate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary, tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate.
- LookChem. (n.d.). TERT-BUTYL CIS-(2-HYDROXYMETHYL)CYCLOPROPYLCARBAMATE.
- Sunway Pharm Ltd. (n.d.). tert-Butyl trans-(2-hydroxymethyl)cyclopropylcarbamate.
- Crysdot. (n.d.). tert-butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate.
- MedChemExpress. (2025). Safety Data Sheet: tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.
- Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl carbamate.

